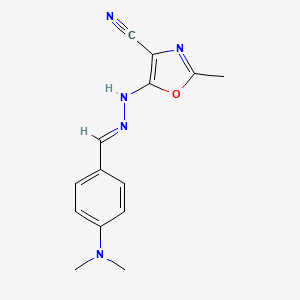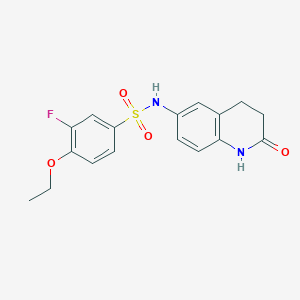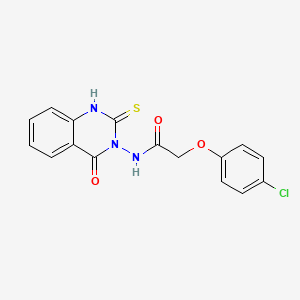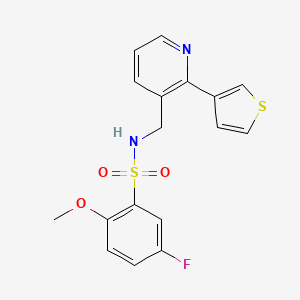
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide, also known as N-{[5-(thiophen-3-yl)furan-2-yl]methyl}furan-2-carboxamide. Each section focuses on a unique application field with detailed and descriptive headings.
Antibacterial Agents
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide: has shown significant potential as an antibacterial agent. The compound’s unique structure, incorporating both furan and thiophene rings, contributes to its ability to disrupt bacterial cell walls and inhibit bacterial growth. This makes it a promising candidate for developing new antibiotics, especially against multi-drug resistant strains .
Antifungal Applications
In the realm of antifungal research, this compound has demonstrated efficacy against various fungal pathogens. Its ability to interfere with fungal cell membrane integrity and function makes it a valuable lead compound for developing new antifungal medications. This is particularly important for treating fungal infections that are resistant to current treatments .
Anti-inflammatory Properties
Research has indicated that N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Its unique structure allows it to interact with specific cellular targets involved in cancer progression, making it a promising candidate for cancer therapy .
Antioxidant Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide: exhibits significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This antioxidant property adds to its therapeutic potential .
Agricultural Fungicides
In agriculture, this compound has been investigated for its fungicidal properties. It has shown effectiveness against a range of plant pathogens, making it a potential candidate for developing new fungicides to protect crops from fungal diseases. This can help improve crop yield and reduce losses due to fungal infections .
Neuroprotective Effects
Research has also explored the neuroprotective effects of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide . It has been found to protect neurons from damage caused by oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Applications
Lastly, the compound has shown promise in antiviral research. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing new antiviral drugs. This is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies .
特性
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJGNZJUBOQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)
![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)


![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)
![1-[(3-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2625368.png)
![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)
![4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2625371.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2625381.png)
